2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Sourcing the correct isomer is critical-the ortho-substitution creates a unique intramolecular H-bond absent in meta (CAS 76629-35-1) and para (CAS 218608-96-7) analogs, making these isomers non-interchangeable for SAR studies. • Enables differentiation of ortho/meta/para activity in constrained binding pockets • Associated with 41 patents for composition-of-matter NCEs • ≥95% purity ensures reproducible multi-step synthesis Replace metabolically labile amide bonds with stable 1,2,4-oxadiazole bioisosteres.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 76629-36-2
Cat. No. B180448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
CAS76629-36-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CC=C2N
InChIInChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
InChIKeyPENHPXCQTHIVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) Technical Baseline for Scientific Selection


2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) is an aromatic amine belonging to the class of 1,2,4-oxadiazole heterocycles, with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol [1]. This compound is characterized by a unique ortho-substitution pattern where the primary amine group on the phenyl ring is positioned directly adjacent (ortho) to the 1,2,4-oxadiazole heterocycle, distinguishing it from its meta- and para-substituted constitutional isomers . It is primarily utilized as a research chemical and building block in early-stage drug discovery, particularly for exploring structure-activity relationships (SAR) around this privileged scaffold .

Critical Procurement Alert: Why 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) Cannot Be Freely Substituted with Its Isomers


The ortho-, meta-, and para-substituted isomers of (3-methyl-1,2,4-oxadiazol-5-yl)aniline represent distinct chemical entities with non-interchangeable properties. While they share a common molecular formula and weight, their divergent substitution patterns fundamentally alter their chemical behavior, biological target engagement, and physicochemical properties. For example, the ortho-substituted target compound (CAS 76629-36-2) exhibits an intramolecular hydrogen bonding motif between the aniline nitrogen and the oxadiazole ring, which is absent in the para-isomer (CAS 218608-96-7) and constrained in the meta-isomer (CAS 76629-35-1) [1]. This difference in geometry and electronics is a critical determinant of molecular recognition in biological systems, where even minor changes in vector or conformation can ablate target binding or alter selectivity profiles [2]. Furthermore, these isomers have distinct commercial catalog listings, purity specifications, and synthetic routes, making them non-equivalent from both a scientific and procurement standpoint.

Quantitative Differentiation Guide: Evidence for Selecting 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) over Analogues


Positional Isomerism: Ortho-Substitution Dictates Distinct Physicochemical and Biological Behavior

The target compound (ortho-isomer) possesses a unique intramolecular hydrogen bond between the aniline NH₂ group and the N4 atom of the adjacent oxadiazole ring, which locks the biaryl system into a specific low-energy conformation [1]. This pre-organized conformation is distinct from that of the meta-isomer (CAS 76629-35-1) and para-isomer (CAS 218608-96-7), which cannot form this hydrogen bond. As a result, the three isomers present divergent vectors for the amine group and distinct electronic surfaces for molecular recognition, which are critical for selective target binding [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Scaffold Privilege: 1,2,4-Oxadiazoles as Superior Bioisosteres for Amides and Esters

The 1,2,4-oxadiazole ring, which forms the core of the target compound, is a well-established bioisostere for metabolically labile ester and amide functionalities [1]. In comparative studies of matched molecular pairs, replacing an amide bond with a 1,2,4-oxadiazole ring has been shown to significantly increase metabolic stability while maintaining or improving target affinity [2]. For instance, in a series of potent inhibitors, the oxadiazole analogue exhibited a human liver microsome (HLM) half-life (t₁/₂) of >120 minutes, compared to <30 minutes for the corresponding amide, representing a >4-fold improvement in metabolic stability [3]. This class-level advantage is directly conferred to the target compound, making it a valuable scaffold for hit-to-lead optimization.

Medicinal Chemistry Bioisosterism Drug Design

Purity and Physical Form: Differentiating Commercial Sources for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

The target compound is commercially available from multiple vendors, but specifications for purity and physical form differ. For example, AKSci supplies the compound with a minimum purity specification of 95% in solid form . In contrast, the compound offered by Sigma-Aldrich (DiscoveryCPR line) is sold 'as-is' with no analytical data or purity guarantee, placing the burden of identity and purity confirmation on the buyer . This difference in quality assurance is a critical procurement consideration.

Chemical Procurement Analytical Chemistry Quality Control

High Patent Density Confirms Scaffold Utility and IP Relevance for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

The specific compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is associated with 41 patents [1]. This is a quantifiable indicator of its utility and potential importance as a key intermediate or building block in proprietary research. In contrast, a closely related analogue, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, has a patent count of 0 [2]. This differential patent landscape highlights the greater commercial and scientific interest specifically in the target compound's ortho-amino substitution pattern for generating novel intellectual property.

Intellectual Property Drug Discovery Chemical Prospecting

Recommended Applications for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) Based on Evidence of Differentiation


Scaffold Hopping and Bioisostere Replacement in Medicinal Chemistry

This compound is best deployed in early-stage drug discovery programs aiming to improve metabolic stability of lead series. Given the class-level evidence that 1,2,4-oxadiazoles are superior bioisosteres for amides and esters, with demonstrated >4-fold improvements in human liver microsome half-life , this building block should be prioritized for synthesizing focused libraries intended to replace metabolically labile amide bonds in existing hit or lead compounds. The ortho-aniline moiety provides a synthetic handle for further diversification.

Focused Library Synthesis for Probing Ortho-Specific Molecular Recognition

The unique intramolecular hydrogen bond and locked conformation of this ortho-isomer make it the optimal choice for constructing chemical libraries designed to interrogate biological targets with constrained binding pockets. Procuring this specific isomer is essential for SAR studies aimed at differentiating the activity of ortho-, meta-, and para-substituted analogues, as the three isomers are not interchangeable . Using the meta- or para-isomers in its place would explore a completely different chemical space.

Generation of Intellectual Property with a Proven High-Value Building Block

For research organizations with a mandate to file composition-of-matter or method-of-use patents, this building block represents a strategic procurement choice. Its association with 41 patents demonstrates a proven track record of being incorporated into patentable new chemical entities (NCEs). This contrasts with other close analogues which show no patent activity , making the target compound a more attractive starting material for projects where IP generation is a key performance indicator.

Reliable Building Block for Multi-Step Synthesis with Defined Quality Metrics

In synthetic chemistry workflows where reproducibility is paramount, procuring the compound from a supplier with a defined purity specification (e.g., ≥95% from AKSci ) is strongly advised over suppliers offering the compound with no analytical data . This scenario ensures that subsequent reaction yields and product purity are not compromised by unknown impurities, saving both time and resources in multi-step synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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